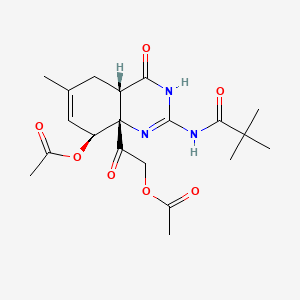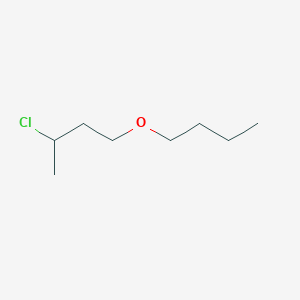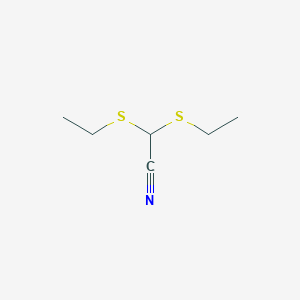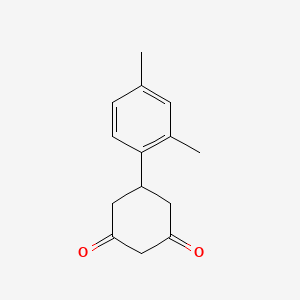![molecular formula C30H20N2O6 B14413798 Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate CAS No. 87946-66-5](/img/structure/B14413798.png)
Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate is a chemical compound known for its unique structure and properties It is composed of two 4-cyanophenyl groups and a central 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate typically involves the reaction of 4-cyanophenol with 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate has several applications in scientific research:
Materials Science: It is used in the development of advanced materials with specific mechanical and thermal properties.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-[Ethane-1,2-diylbis(oxy)]dianiline: A related compound with similar structural features but different functional groups.
4,4’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: Another similar compound with aldehyde groups instead of cyanophenyl groups.
Uniqueness
Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate is unique due to its specific combination of cyanophenyl and dibenzoate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
87946-66-5 |
|---|---|
Molecular Formula |
C30H20N2O6 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-[2-[4-(4-cyanophenoxy)carbonylphenoxy]ethoxy]benzoate |
InChI |
InChI=1S/C30H20N2O6/c31-19-21-1-9-27(10-2-21)37-29(33)23-5-13-25(14-6-23)35-17-18-36-26-15-7-24(8-16-26)30(34)38-28-11-3-22(20-32)4-12-28/h1-16H,17-18H2 |
InChI Key |
UDSAAADYGGKHSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)




![3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14413754.png)
![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)

![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)

![4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14413769.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14413778.png)
